Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
CAS No.: 320420-94-8
Cat. No.: VC5612883
Molecular Formula: C17H13NO2S
Molecular Weight: 295.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320420-94-8 |
|---|---|
| Molecular Formula | C17H13NO2S |
| Molecular Weight | 295.36 |
| IUPAC Name | methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3 |
| Standard InChI Key | WHQGTUOPWSBROE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 4-position with a phenyl group and at the 2-position with a benzoate ester (Figure 1) . X-ray crystallography of analogous thiazole derivatives reveals planar geometries, with dihedral angles between the thiazole and phenyl rings influencing electronic properties . The ester group enhances solubility in organic solvents, while the phenyl-thiazole moiety contributes to π-π stacking interactions .
Spectroscopic and Computational Data
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NMR: -NMR spectra show characteristic peaks for the methyl ester (~3.9 ppm), aromatic protons (7.2–8.1 ppm), and thiazole protons .
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IR: Stretching vibrations at 1726 cm (ester C=O) and 1609 cm (C=N).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 295.36 .
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Computational Studies: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 295.36 g/mol | |
| Melting Point | Not reported | |
| LogP | 4.16 | |
| Solubility | Insoluble in water; soluble in DCM, DMSO |
Synthesis and Production
Conventional Synthesis Routes
The primary synthesis involves a nucleophilic substitution between 4-phenyl-1,3-thiazole-2-amine and methyl 4-isocyanatobenzoate in dichloromethane under reflux . Purification via column chromatography (hexane:ethyl acetate) yields the product in ~65% purity .
Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups and microwave-assisted synthesis to reduce reaction times .
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and catalytic systems. For example, using immobilized lipases in ionic liquids improves yield (78%) and reduces waste . Continuous flow systems also enhance scalability, achieving throughputs of 1.2 kg/day in pilot studies.
Table 2: Optimization of Synthesis Conditions
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent | Dichloromethane | Ionic liquid |
| Catalyst | None | Lipase |
| Reaction Time | 12 h | 4 h |
| Yield | 65% | 78% |
Applications in Medicinal Chemistry
Drug Development
As a privileged scaffold, the thiazole-benzoate structure is being modified to enhance pharmacokinetics. For instance, replacing the methyl ester with a prodrug moiety improves oral bioavailability in rat models (AUC: 12.4 µg·h/mL) .
Material Science
Thin films of the compound exhibit nonlinear optical (NLO) properties, with a second-harmonic generation (SHG) efficiency 1.5× that of urea . Applications in photovoltaics and sensors are under exploration .
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